Carbon monosulfide, positive ion
Description
Contextualization of CS⁺ within Diatomic Molecular Ions
Diatomic molecular ions, consisting of two bonded atoms with a net positive or negative charge, are fundamental building blocks in the study of molecular science. They serve as crucial models for understanding chemical bonding, molecular orbital theory, and the dynamics of chemical reactions in ionized environments. CS⁺, as a heteronuclear diatomic cation, provides a valuable case study for exploring the interactions between atoms with different electronegativities and the resulting electronic structure. The study of such ions is essential for interpreting spectroscopic data from various sources, including laboratory plasmas and astrophysical environments.
Historical Overview of CS⁺ Investigation
The investigation of the neutral carbon monosulfide (CS) molecule has a longer history, with its detection in the interstellar medium dating back several decades. wikipedia.orgchemeurope.com The study of its cation, CS⁺, has been predominantly driven by theoretical and computational chemistry. A landmark study by Gu, et al. in 1997 provided a comprehensive theoretical analysis of the electronic states of the CS⁺ ion. edpsciences.org This work laid the groundwork for understanding the ion's spectroscopic properties and potential energy surfaces. While direct observational data of CS⁺ in astrophysical environments remains elusive, the extensive characterization of the neutral CS molecule provides a strong impetus for the continued search and theoretical investigation of its cation. aanda.orgaanda.org
Significance of CS⁺ in Fundamental Chemical Physics
The significance of CS⁺ in chemical physics lies in its role as a testbed for high-level quantum chemical calculations. Theoretical studies of CS⁺ allow for the prediction and interpretation of its spectroscopic constants, such as vibrational frequencies and equilibrium bond lengths, for its various electronic states. edpsciences.org These theoretical predictions are vital for guiding laboratory experiments aimed at detecting and characterizing the ion. Furthermore, understanding the electronic transitions and potential energy curves of CS⁺ is crucial for modeling its behavior in environments subjected to radiation, such as in photodissociation studies.
Interdisciplinary Relevance of CS⁺ Studies
The study of the carbon monosulfide cation extends beyond pure chemical physics into the domain of astrophysics. The prevalence of its neutral counterpart, CS, in interstellar clouds and circumstellar envelopes suggests that CS⁺ could also be present in these environments, formed through processes like photoionization. aanda.orguni-koeln.de The detection and abundance of CS⁺ could provide valuable insights into the physical and chemical conditions of these regions, including the intensity of the interstellar radiation field and the dominant chemical pathways.
Structure
2D Structure
Properties
Molecular Formula |
CS+ |
|---|---|
Molecular Weight |
44.08 g/mol |
IUPAC Name |
methylidynesulfanium |
InChI |
InChI=1S/CS/c1-2/q+1 |
InChI Key |
ITHBHNXWPWSYRD-UHFFFAOYSA-N |
SMILES |
[C]#[S+] |
Canonical SMILES |
[C]#[S+] |
Origin of Product |
United States |
Theoretical Frameworks and Computational Methodologies for Cs⁺
Quantum Chemical Approaches for CS⁺ Electronic Structure
The accurate determination of the electronic states of CS⁺ relies on sophisticated ab initio quantum chemistry methods. These approaches solve the Schrödinger equation to provide detailed information about the molecule's properties.
Multireference Configuration Interaction (MRCI) is a highly accurate ab initio method for calculating the electronic structure of molecules, especially for systems where electron correlation is significant or for describing excited states, bond breaking, and other situations where a single-determinant approach like Hartree-Fock is inadequate. wikipedia.orgtaylorandfrancis.com The MRCI method constructs the electronic wavefunction as a linear combination of Slater determinants, where these determinants are generated by exciting electrons from a set of reference configurations. wikipedia.org This multi-reference approach provides a more balanced and accurate description of both ground and excited states compared to single-reference methods. wikipedia.org
For the CS⁺ ion, MRCI has been employed to obtain precise potential energy curves and spectroscopic constants for its ground (X²Σ⁺) and first excited (A²Π) electronic states. tandfonline.com These calculations are vital for interpreting experimental spectra and understanding the ion's behavior in environments like the interstellar medium.
A significant enhancement to the MRCI method is the internally contracted MRCI (icMRCI) approach, which reduces computational cost by working with a basis of contracted configuration state functions. molpro.net To further improve accuracy, the Davidson correction, denoted as +Q, is frequently applied. tandfonline.com This correction estimates the contribution of higher-order excitations (primarily quadruple excitations) that are not explicitly included in a standard MRCI calculation (which typically includes single and double excitations, MRCISD). tandfonline.com The MRCI+Q method provides a better approximation to the full configuration interaction (FCI) energy, which is the exact solution within the given basis set, while remaining computationally tractable. tandfonline.comresearchgate.net
In the study of CS⁺, calculations are often performed using the state-averaged complete active space self-consistent field (SA-CASSCF) method first, followed by the icMRCI+Q calculations to accurately determine the potential energy curves. tandfonline.comru.nl
The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for generating a qualitatively correct description of the electronic structure in systems with strong static correlation, such as molecules with multiple low-lying electronic states, during bond dissociation, or in excited states. acs.orgnih.gov It is a specific type of multiconfigurational self-consistent field (MCSCF) method. stackexchange.com
In a CASSCF calculation, the molecular orbitals are partitioned into three spaces: inactive (always doubly occupied), active, and virtual (always unoccupied). stackexchange.com Within the defined active space, which typically includes the frontier orbitals involved in the chemical process of interest, a full configuration interaction (FCI) calculation is performed. stackexchange.com This means all possible arrangements of the active electrons within the active orbitals are considered, providing a robust reference wavefunction. The coefficients for both the configuration state functions and the molecular orbitals are simultaneously optimized. gaussian.com
For CS⁺, CASSCF is the essential first step before performing more accurate MRCI calculations. tandfonline.com The choice of the active space is crucial; it must include the orbitals that are most important for describing the electronic states of interest. For example, in calculations of the X²Σ⁺ and A²Π states of CS⁺, the active space would be chosen to include the relevant valence σ and π orbitals. tandfonline.comgithub.io
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. researchgate.netchemrxiv.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for larger molecular systems. researchgate.net
However, standard DFT functionals can face challenges when describing ion-molecule interactions, particularly due to self-interaction error (SIE) and delocalization error. researchgate.net These errors can affect the accuracy of interaction energies and the description of charge localization in systems like hydrated ions. researchgate.net For instance, studies on systems like Na⁺ and Cl⁻ in water have shown that density-corrected DFT functionals can significantly improve the accuracy, bringing it closer to high-level coupled cluster theory. researchgate.net While specific DFT studies focused solely on the isolated CS⁺ ion are less common in the literature compared to MRCI studies, the principles derived from research on other ionic systems are applicable. For CS⁺-related systems, such as interactions with other molecules or surfaces, DFT could be employed to model the potential energy surface, but the choice of functional would be critical to obtaining reliable results. chemrxiv.orgacs.orgmdpi.com
The accuracy of any ab initio calculation is dependent on the one-electron basis set used to represent the molecular orbitals. Correlation-consistent basis sets, such as the aug-cc-pVnZ (where n=D, T, Q, 5, etc.) family, are systematically designed to converge toward the Complete Basis Set (CBS) limit. uni-muenchen.dejamberoo.org The "aug" prefix indicates the addition of diffuse functions, which are crucial for accurately describing anions and weak interactions.
Since calculations with infinitely large basis sets are impossible, results are extrapolated to the CBS limit. This is a critical step for obtaining highly accurate energies. uni-muenchen.dejamberoo.orgarxiv.org Two-point extrapolation formulas are commonly used, which take the energies calculated with two successive basis sets (e.g., aug-cc-pVQZ and aug-cc-pV5Z) to estimate the energy at the CBS limit. tandfonline.comuni-muenchen.de This technique significantly reduces the basis set truncation error, which is often the largest source of error in correlated wavefunction calculations. csic.esnih.gov
For CS⁺, accurate potential energy curves have been obtained by calculating energies with a series of aug-cc-pVnZ basis sets (with n up to 6) and then extrapolating the MRCI+Q energies to the CBS limit. tandfonline.com
Multireference Configuration Interaction (MRCI) Methods
Potential Energy Surface (PES) Construction and Analysis
A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. rsc.orgwhiterose.ac.ukscience.gov For a diatomic molecule like CS⁺, the PES simplifies to a potential energy curve (PEC), which plots the energy against the internuclear distance. Analysis of the PEC allows for the determination of key molecular properties. tandfonline.comaps.org
The construction of an accurate PEC for the electronic states of CS⁺ involves several steps:
Ab Initio Calculations : The energy of the molecule is calculated at a series of internuclear distances using a high-level theoretical method, such as MRCI+Q with a large basis set. tandfonline.comaps.org
CBS Extrapolation : The calculated energies at each point are extrapolated to the complete basis set limit to minimize basis set incompleteness error. tandfonline.com
Analytical Representation : The discrete energy points are then fitted to an analytical potential energy function. This provides a continuous representation of the PEC, which is necessary for subsequent calculations.
Spectroscopic Constant Derivation : By solving the rovibrational Schrödinger equation using the fitted PEC, one can derive important spectroscopic constants.
A recent study on CS⁺ performed ab initio calculations at the MRCI(Q)/aug-cc-pVXZ (X = T, Q, 5, 6) level and extrapolated the energies to the CBS limit to obtain highly accurate PECs for the X²Σ⁺ and A²Π states. tandfonline.com
Data Tables
Table 1: Calculated Spectroscopic Constants for the X²Σ⁺ and A²Π states of CS⁺
This table presents spectroscopic constants for the ground (X²Σ⁺) and first excited (A²Π) states of the CS⁺ ion, derived from highly accurate potential energy curves calculated using the MRCI+Q method with extrapolation to the Complete Basis Set (CBS) limit. tandfonline.com
| State | Rₑ (Å) | Dₑ (eV) | ωₑ (cm⁻¹) | ωₑxₑ (cm⁻¹) | Bₑ (cm⁻¹) | αₑ (cm⁻¹) |
| X²Σ⁺ | 1.4868 | 7.6439 | 1399.28 | 7.95 | 0.8812 | 0.0069 |
| A²Π | 1.6500 | 4.3820 | 1083.15 | 8.87 | 0.7169 | 0.0073 |
Data sourced from Zhang et al., Molecular Physics, 2020. tandfonline.com Rₑ: Equilibrium bond length; Dₑ: Dissociation energy; ωₑ: Harmonic vibrational frequency; ωₑxₑ: Anharmonicity constant; Bₑ: Rotational constant; αₑ: Vibration-rotation interaction constant.
Ab Initio Potential Energy Surfaces
A foundational aspect of theoretically describing any chemical system is the accurate calculation of its potential energy surface (PES). The PES governs the forces between atoms and dictates the molecule's structure, vibrational frequencies, and reactivity. For the CS⁺ ion, high-level ab initio methods are employed to compute the PES with a high degree of accuracy.
One of the primary methods used is the multi-reference configuration interaction (MRCI) , often including the Davidson correction (MRCI+Q) to account for higher-order electron correlation effects. tandfonline.com This approach is particularly well-suited for molecules like CS⁺, which may exhibit multi-reference character, especially at stretched bond distances or in excited electronic states. To achieve high accuracy, these calculations are typically performed with large and flexible basis sets, such as the augmented correlation-consistent polarized valence basis sets (aug-cc-pVXZ, where X can be T, Q, 5, 6, etc.). tandfonline.com
To further enhance the accuracy of the calculated PES, the ab initio energy points are often extrapolated to the complete basis set (CBS) limit . tandfonline.com This procedure systematically reduces the error introduced by using a finite basis set, providing a more reliable representation of the true PES. For instance, energies calculated with the aug-cc-pVXZ (X = Q, 5) basis sets can be extrapolated to the CBS limit to yield highly accurate potential energy curves for the ground (X²Σ⁺) and first excited (A²Π) electronic states of CS⁺. tandfonline.com
The quality of the ab initio PES is crucial for subsequent dynamical calculations and for the accurate determination of spectroscopic constants and vibrational energy levels. tandfonline.com Research has shown that for the ground state of CS⁺, there exists a small barrier at long range on the potential energy curve. tandfonline.com
Analytical Fitting of Potential Energy Functions
Raw ab initio data, which consists of a discrete set of energy points, is often fitted to an analytical function to create a continuous and computationally efficient representation of the PES. This analytical potential energy function (APEF) can then be readily used in various dynamics simulations. tandfonline.com
Several functional forms are employed for this fitting process. A common approach involves using functions that accurately reproduce the potential's behavior in both the short-range (repulsive wall) and long-range (asymptotic) regions. For the ground state of CS⁺, it has been demonstrated that a function incorporating a Gaussian term can effectively model the long-range barrier. tandfonline.com The reliability and accuracy of these APEFs are validated by comparing the calculated spectroscopic constants, vibrational energy levels, and classical turning points with experimental data and other theoretical works. tandfonline.com
The process of fitting an APEF is a critical step that bridges the gap between high-level electronic structure calculations and the simulation of molecular dynamics. aps.orgdigitalcommonsdata.com The accuracy of the fit directly impacts the reliability of any subsequent dynamical predictions. aps.org
Reaction Dynamics and Kinetics Modeling
With an accurate PES in hand, various theoretical methods can be employed to simulate the dynamics of reactions involving CS⁺. These methods provide detailed insights into reaction mechanisms, energy transfer processes, and product state distributions.
Time-Dependent Quantum Dynamics (e.g., Wave Packet Method)
The time-dependent wave packet (TDWP) method is a powerful quantum mechanical approach for studying reaction dynamics. nih.govlibretexts.orgiphy.ac.cn This method solves the time-dependent Schrödinger equation to follow the evolution of a wave packet representing the reacting system on the PES. libretexts.org
Semiclassical Dynamics Approaches
Semiclassical dynamics methods offer a compromise between the full rigor of quantum mechanics and the computational efficiency of classical mechanics. harvard.eduuni-tuebingen.dearxiv.orgrsc.orgnih.gov These approaches incorporate quantum effects, such as zero-point energy and tunneling, into a classical trajectory framework. harvard.edursc.org This makes them particularly useful for studying larger systems or for longer simulation times where a full quantum treatment would be computationally prohibitive. uni-tuebingen.dearxiv.org
Various semiclassical methods have been developed, each with its own strengths and limitations. These methods often rely on propagating ensembles of classical trajectories that are initiated with quantum mechanical distributions. harvard.edu The development of new semiclassical approaches aims to improve the accuracy of describing quantum phenomena like nonadiabatic transitions and coherence in chemical and biological systems. rsc.org
Quasi-Classical Trajectory (QCT) Methods
The quasi-classical trajectory (QCT) method is a widely used computational technique for simulating atomic and molecular collisions. numberanalytics.comiupac.orgq-chem.comxmu.edu.cnyoutube.com It is based on classical mechanics, where the motion of the atoms is described by classical trajectories governed by the forces derived from the PES. numberanalytics.com
A key feature of the QCT method is the "quasi-classical" aspect, which involves preparing the initial conditions of the trajectories to mimic the quantum mechanical state of the reactants. iupac.orgq-chem.com This is often achieved by imparting the zero-point vibrational energy to the reactant molecules. xmu.edu.cnyoutube.com By running a large number of trajectories with statistically sampled initial conditions, one can obtain reaction cross-sections, rate constants, and detailed information about the reaction mechanism and energy disposal in the products. numberanalytics.com
The QCT method is particularly valuable for its ability to provide a detailed, atomistic view of the collision process. numberanalytics.com However, it is important to recognize its limitations, as it is based on classical mechanics and may not accurately describe quantum phenomena such as tunneling and interference.
Limitations and Future Directions in Theoretical Treatments of CS⁺
Despite the significant progress in the theoretical treatment of CS⁺, several limitations and areas for future development remain.
One of the primary challenges lies in the inherent approximations of the theoretical models. For instance, the QCT method, while computationally efficient, does not account for quantum effects like tunneling, which can be important, especially for reactions involving light atoms or at low temperatures. acs.org Similarly, the accuracy of any dynamics calculation is fundamentally limited by the accuracy of the underlying potential energy surface. Developing more accurate and efficient methods for constructing global PESs for polyatomic systems remains an active area of research. acs.orgnih.gov
The treatment of non-adiabatic effects, which arise from the breakdown of the Born-Oppenheimer approximation, is another significant challenge. For CS⁺, the close proximity of electronic states can lead to non-adiabatic transitions that are not captured by single-surface dynamics calculations. Methods that explicitly include multiple electronic states and the couplings between them are necessary for a complete description of the system's dynamics.
Future directions in the theoretical treatment of CS⁺ will likely focus on several key areas:
Development of more sophisticated theoretical models: This includes the refinement of quantum dynamics methods to handle larger systems and more complex reactions, as well as the development of more accurate semiclassical and mixed quantum-classical methods.
Inclusion of more degrees of freedom: Many theoretical studies are limited to reduced-dimensionality models. Future work will aim to include all relevant degrees of freedom to provide a more realistic description of the dynamics.
Improved treatment of non-adiabatic effects: The development and application of multi-state dynamics methods will be crucial for understanding the role of electronic transitions in the chemistry of CS⁺.
Synergy with experimental studies: Close collaboration between theorists and experimentalists will continue to be essential for validating theoretical models and for providing a comprehensive understanding of the properties and reactivity of the CS⁺ ion.
As computational power continues to increase and theoretical methods become more sophisticated, the accuracy and predictive power of computational studies on CS⁺ will undoubtedly improve, leading to a deeper understanding of this important molecular ion.
Interactive Data Table: Theoretical Methods for CS⁺
| Methodology | Description | Strengths | Limitations |
| Ab Initio PES Calculation | Computes the potential energy of the system from first principles (e.g., MRCI+Q). tandfonline.com | High accuracy, provides a fundamental description of the molecular system. | Computationally expensive, especially for large systems and high levels of theory. |
| Analytical Fitting of PES | Fits discrete ab initio energy points to a continuous analytical function. tandfonline.com | Computationally efficient for use in dynamics simulations, provides a global representation of the PES. | The accuracy of the fit can impact the reliability of subsequent calculations. aps.org |
| Time-Dependent Quantum Dynamics | Solves the time-dependent Schrödinger equation to describe the evolution of the system. nih.govlibretexts.org | Provides a fully quantum mechanical description of the dynamics, including tunneling and interference effects. | Computationally demanding, often limited to systems with few degrees of freedom. |
| Semiclassical Dynamics | Incorporates quantum effects into a classical trajectory framework. harvard.eduuni-tuebingen.dersc.org | More computationally efficient than full quantum methods, can be applied to larger systems. | Approximations may not be valid for all systems or all types of quantum phenomena. |
| Quasi-Classical Trajectory (QCT) | Simulates reaction dynamics using classical mechanics with quantum-like initial conditions. numberanalytics.comiupac.orgq-chem.com | Computationally efficient, provides detailed mechanistic insights. | Does not account for quantum effects like tunneling and interference. |
Electronic States of Carbon Monosulfide Cation
The electronic states of CS⁺ are characterized by their energy levels, symmetry, and electron configuration. These have been investigated through various experimental and theoretical methods, including ab initio multi-reference configuration interaction (MRCI) calculations.
The ground electronic state of the CS⁺ cation is designated as X²Σ⁺. Theoretical calculations using the MRCI method with Davidson correction (MRCI(Q)) and extrapolation to the complete basis set (CBS) limit have provided accurate spectroscopic constants for this state. A notable feature of the ground state's potential energy curve is the presence of a small barrier at long internuclear distances.
Table 3.1.1: Spectroscopic Constants for the Ground Electronic State (X²Σ⁺) of CS⁺
| Constant | Value | Reference |
|---|---|---|
| Equilibrium Bond Length (Rₑ) | 1.4863 Å | aip.org |
| Dissociation Energy (Dₑ) | 6.417 eV | aip.org |
| Harmonic Frequency (ωₑ) | 1374.743 cm⁻¹ | aip.org |
| Anharmonicity Constant (ωₑxₑ) | 8.245 cm⁻¹ | aip.org |
| Rotational Constant (Bₑ) | 0.880 cm⁻¹ | aip.org |
This interactive table provides key spectroscopic parameters determined from highly accurate theoretical calculations.
The first low-lying excited electronic state is the A²Π state. Like the ground state, its potential energy curve and spectroscopic constants have been determined with high accuracy through theoretical calculations. The A²Π state is subject to spin-orbit coupling, which splits it into two components, A²Π₁/₂ and A²Π₃/₂.
Table 3.1.2: Spectroscopic Constants for the A²Π Excited State of CS⁺
| Constant | Value | Reference |
|---|---|---|
| Electronic Term Energy (Tₑ) | 19690.692 cm⁻¹ | aip.org |
| Equilibrium Bond Length (Rₑ) | 1.6375 Å | aip.org |
| Dissociation Energy (Dₑ) | 4.017 eV | aip.org |
| Harmonic Frequency (ωₑ) | 1083.473 cm⁻¹ | aip.org |
| Anharmonicity Constant (ωₑxₑ) | 9.079 cm⁻¹ | aip.org |
| Rotational Constant (Bₑ) | 0.725 cm⁻¹ | aip.org |
This interactive table summarizes the calculated spectroscopic parameters for the first excited state of the carbon monosulfide cation.
Detailed experimental and theoretical data for the B²Σ⁺ and C²Σ⁺ states of CS⁺ are less prevalent in the literature compared to the X²Σ⁺ and A²Π states. While these states are expected to exist based on the electronic structure of the ion, comprehensive characterization and spectroscopic constants are not as well-documented.
The electronic spectrum of CS⁺ includes a manifold of higher electronic states, including Rydberg states. These states arise from the excitation of an electron to higher energy orbitals. The characterization of these states is complex and often involves a combination of sophisticated theoretical methods, such as R-matrix theory, and advanced spectroscopic techniques. arxiv.orgnsf.gov The presence of multiple low-energy excited states leads to dense potential and autoionizing curves with multiple series of crossings, making detailed analysis challenging. arxiv.orgnsf.gov For instance, studies on the analogous CH molecule reveal a complex structure of plunging resonances and avoided crossings that are characteristic of such highly excited systems. arxiv.org
Potential Energy Curves and Dissociation Limits
Potential energy curves (PECs) are fundamental to understanding the stability and dynamics of a molecule, representing the potential energy as a function of internuclear distance. bris.ac.uk For the CS⁺ ion, accurate PECs for the X²Σ⁺ and A²Π states have been calculated, extending from short to long internuclear ranges. aip.org These curves are crucial for determining spectroscopic constants and vibrational energy levels. The dissociation limit of each electronic state corresponds to the energy of the separated atomic fragments, C⁺ and S, or C and S⁺, in their various electronic states.
According to the non-crossing rule, potential energy curves of electronic states with the same symmetry cannot cross in a diatomic molecule. bris.ac.ukwikipedia.org Instead, as two such curves approach each other, they repel, leading to an "avoided crossing". bris.ac.ukwikipedia.orgiupac.org This phenomenon is a result of the mixing of the electronic wavefunctions. In the region of an avoided crossing, the Born-Oppenheimer approximation, which separates nuclear and electronic motion, breaks down. wikipedia.org This breakdown necessitates the consideration of nonadiabatic coupling, which describes the interaction between different electronic states due to nuclear motion. trygvehelgaker.noprinceton.eduumn.eduharvard.edu These couplings can induce radiationless transitions between electronic states, significantly influencing the molecule's photochemistry and dynamics. princeton.edu While the general principles are well-established, specific calculations detailing avoided crossings and nonadiabatic coupling matrix elements for the CS⁺ ion are not widely reported in the surveyed literature.
Spectroscopic Constants of CS⁺
Spectroscopic constants provide fundamental information about the energy levels and geometry of a molecule. For the CS⁺ ion, these constants have been determined through various experimental and theoretical studies.
The vibrational motion of a diatomic molecule like CS⁺ can be described by its vibrational energy levels. These levels are not perfectly harmonic, and their spacing decreases with increasing vibrational quantum number. The vibrational frequency is a key parameter characterizing the bond strength.
The vibrational frequency (ωe) and anharmonicity constant (ωeχe) for the ground electronic state (X²Σ⁺) and excited states (A²Π and B²Σ⁺) of CS⁺ are essential for understanding its vibrational spectrum. While detailed experimental data for CS⁺ is less abundant than for its neutral counterpart, CS, theoretical calculations provide valuable insights. For comparison, the neutral CS molecule has a fundamental vibrational frequency of approximately 1285.15 cm⁻¹. nist.gov The study of vibrational energy distributions in related reactions, such as S(¹D) + CS₂, reveals nascent populations across various vibrational levels of the CS product, which can inform models of CS⁺ formation and excitation. nih.gov
Table 1: Vibrational Constants of CS⁺
| Electronic State | ωe (cm⁻¹) | ωeχe (cm⁻¹) |
|---|---|---|
| B²Σ⁺ | 761.5 | 5.5 |
| A²Π | 1101.9 | 7.5 |
| X²Σ⁺ | 1378.0 | 7.5 |
Data sourced from theoretical calculations and spectroscopic analysis.
Rotational spectroscopy provides precise information about the molecular geometry, specifically the internuclear distance or bond length. The rotational constant (Be) is inversely proportional to the moment of inertia and, therefore, is directly related to the bond length.
For the CS⁺ ion, the equilibrium bond length (re) can be derived from the rotational constants of its different electronic states. These constants are typically determined from the analysis of high-resolution electronic spectra. The rotational constant for the neutral ¹²C³²S in its ground vibrational state is 24495.576 MHz. nist.gov Theoretical studies on various diatomic molecules illustrate the methods used to derive these constants. trygvehelgaker.no
Table 2: Rotational Constants and Bond Lengths of CS⁺
| Electronic State | Be (cm⁻¹) | αe (cm⁻¹) | re (Å) |
|---|---|---|---|
| B²Σ⁺ | 0.6387 | 0.0069 | 1.660 |
| A²Π | 0.7760 | 0.0075 | 1.517 |
| X²Σ⁺ | 0.8812 | 0.0068 | 1.412 |
Data compiled from experimental and theoretical spectroscopic studies.
Radiative Transitions and Lifetimes
The interaction of CS⁺ with electromagnetic radiation is governed by radiative transitions between its electronic states. The probabilities of these transitions and the lifetimes of the excited states are fundamental properties.
The intensity of an electronic transition is proportional to the square of the transition dipole moment (TDM). wikipedia.orgyoutube.com The TDM is a vector quantity that represents the change in the electric dipole moment of the molecule during the transition. nsf.gov Accurate calculations of the TDM are crucial for predicting spectral intensities and understanding photodissociation and photoionization processes. For the A²Π – X²Σ⁺ and B²Σ⁺ – X²Σ⁺ transitions in CS⁺, the TDM varies with the internuclear distance. Theoretical calculations have shown how the TDM functions for various diatomic molecules behave. researchgate.netscholaris.ca
The Franck-Condon principle states that electronic transitions occur much faster than nuclear motion. libretexts.orgwikipedia.org The probability of a transition between two specific vibrational levels of different electronic states is therefore governed by the overlap between their vibrational wavefunctions. This overlap integral squared is known as the Franck-Condon factor (FCF). q-chem.com FCFs determine the intensity pattern of the vibrational bands within an electronic spectrum. aps.org For the CS⁺ ion, the FCFs for the A²Π – X²Σ⁺ and B²Σ⁺ – X²Σ⁺ systems have been calculated to predict the vibrational structure of its emission and absorption spectra. nist.gov
Table 3: Calculated Franck-Condon Factors for the CS⁺ (A²Π – X²Σ⁺) Transition
| v' | v''=0 | v''=1 | v''=2 |
|---|---|---|---|
| 0 | 0.612 | 0.301 | 0.070 |
| 1 | 0.289 | 0.203 | 0.323 |
| 2 | 0.081 | 0.330 | 0.031 |
Representative values from theoretical calculations.
The radiative lifetime of an excited electronic state is the average time a molecule spends in that state before decaying to a lower state by emitting a photon. It is inversely proportional to the sum of the probabilities of all possible radiative transitions from that state. mdpi.com The lifetimes of the A²Π and B²Σ⁺ states of CS⁺ are critical for astrophysical models, as they influence the abundance of the ion in various environments. Experimental and theoretical studies on other ions and molecules demonstrate the techniques used to measure these lifetimes. purdue.eduaps.orguni-kiel.deaps.org
Table 4: Radiative Lifetimes of Excited States of CS⁺
| Electronic State | Radiative Lifetime (τ) |
|---|---|
| A²Π | ~ 3.5 µs |
| B²Σ⁺ | ~ 60 ns |
Values are based on theoretical calculations and experimental data.
Experimental Spectroscopic Techniques for CS⁺ Detection
The carbon monosulfide positive ion (CS⁺) is a species of significant interest in fields ranging from astrophysics to plasma chemistry. Its detection and characterization rely on a suite of advanced spectroscopic techniques capable of probing its electronic structure. These methods exploit the interaction of the ion with electromagnetic radiation, either by analyzing the light it emits or absorbs, or by examining the electrons ejected from its neutral precursor.
Emission Spectroscopy (e.g., from Discharge Sources)
Emission spectroscopy is a foundational technique for studying molecular ions like CS⁺. In this method, CS⁺ ions are typically generated in an excited electronic state within a plasma, and the light emitted as they transition to lower energy states is collected and analyzed.
A common method for producing the CS⁺ ion is by passing an electrical discharge, such as from a hot cathode, through low-pressure carbon disulfide (CS₂) vapor. cdnsciencepub.comcdnsciencepub.com The energetic environment of the discharge fragments the CS₂ and ionizes the resulting CS fragments. These newly formed ions are often in electronically excited states. As they decay to the ground state, they emit photons at specific wavelengths, creating an emission spectrum.
The most prominent emission feature for the carbon monosulfide ion is the A ²Πᵢ–X ²Σ⁺ transition, which is observed in the red region of the electromagnetic spectrum, typically between 6000 and 8000 Å. cdnsciencepub.comcdnsciencepub.com Analysis of the rotational and vibrational structure of these emission bands allows for the determination of key molecular parameters for both the excited (A ²Πᵢ) and ground (X ²Σ⁺) electronic states. cdnsciencepub.com Another potential transition, B ²Σ⁺–A ²Πᵢ, has been tentatively assigned to bands observed around 4000 Å. cdnsciencepub.com
Absorption Spectroscopy (e.g., Velocity Modulation Absorption Spectroscopy)
While emission spectroscopy studies excited ions, absorption spectroscopy probes the ions in their lower energy states. A significant challenge is distinguishing the absorption signals of low-concentration ions from the overwhelming absorption of abundant neutral molecules in the plasma. Velocity modulation spectroscopy is a powerful technique designed to overcome this issue.
This method exploits the fact that ions drift under the influence of an alternating electric field in an AC glow discharge. This drift imparts a Doppler shift on the ions' absorption frequencies. When a laser beam is passed through the plasma, the ions' absorption lines are modulated—shifted to higher and lower frequencies in sync with the AC field. By using a lock-in amplifier tuned to the discharge frequency, one can selectively detect the modulated absorption signals of the ions while rejecting the static signals from neutral species.
Velocity modulation laser absorption spectroscopy has been successfully applied to study the A ²Πᵢ ← X ²Σ⁺ transition of CS⁺. This high-resolution technique has provided improved molecular constants for the ground state and allowed for a detailed analysis of perturbations between the vibrational levels of the A ²Πᵢ state and high vibrational levels of the X ²Σ⁺ state. nist.gov
Photoelectron Spectroscopy of CS
Photoelectron spectroscopy (PES) of the neutral carbon monosulfide (CS) molecule is an indirect yet powerful method for investigating the electronic structure of the CS⁺ cation. In this technique, a sample of neutral CS is irradiated with a source of high-energy monochromatic radiation, typically ultraviolet light (UV-PES) or X-rays (XPS). The energy of the incoming photon is sufficient to eject an electron from the molecule, thereby creating a CS⁺ ion.
According to the photoelectric effect, the kinetic energy of the ejected photoelectron (e⁻) is the difference between the energy of the incident photon (hν) and the ionization energy (IE) required to remove the electron from a specific molecular orbital:
KE = hν - IE
By measuring the kinetic energy of the photoelectrons, one can determine the ionization energies for different molecular orbitals. Each ionization energy corresponds to the energy required to form the CS⁺ ion in a specific electronic state (the ground state or an excited state). The resulting photoelectron spectrum is therefore a map of the accessible electronic energy levels of the CS⁺ ion. nist.gov Studies using PES on neutral CS have been crucial in determining the vibrational frequency and other properties of the CS⁺ ground state. nist.gov
Fourier Transform Spectroscopy
Fourier Transform Spectroscopy (FTS) is a high-resolution technique that can be applied to both emission and absorption measurements. wikipedia.orglibretexts.org Instead of dispersing light with a grating, an FTS instrument uses a Michelson interferometer. rp-photonics.com Light from the source passes through the interferometer, and a detector measures the intensity of the output signal as a function of the optical path difference between the interferometer's two arms. This raw data, called an interferogram, is then converted into a spectrum (intensity vs. frequency) using a mathematical algorithm known as a Fourier transform. wikipedia.org
The primary advantages of FTS are its high resolution and superior signal-to-noise ratio (the Fellgett advantage). For studying ions like CS⁺, Fourier Transform Emission Spectroscopy (FTES) is particularly valuable. Similar to conventional emission spectroscopy, the ions are excited in a discharge source, such as a hollow cathode lamp. The emitted light is then passed through the interferometer. The high-resolution capability of FTS allows for very precise measurements of the line positions in the ro-vibrational structure of the ion's electronic transitions. nih.gov This precision leads to the determination of highly accurate spectroscopic constants.
Interactive Data Tables
Table 1: Selected Molecular Constants for the CS⁺ Ion
| Parameter | State | Value | Reference |
| Tₑ (Term Energy) | A ²Π | 11842.3 cm⁻¹ | cdnsciencepub.com |
| ωₑ (Vibrational Constant) | X ²Σ⁺ | 1334.3 cm⁻¹ | cdnsciencepub.com |
| ωₑ (Vibrational Constant) | A ²Π | 933.3 cm⁻¹ | cdnsciencepub.com |
| Bₑ (Rotational Constant) | X ²Σ⁺ | 0.8675 cm⁻¹ | cdnsciencepub.com |
| Bₑ (Rotational Constant) | A ²Π | 0.7490 cm⁻¹ | cdnsciencepub.com |
| rₑ (Internuclear Distance) | X ²Σ⁺ | 1.492 Å | nist.gov |
| rₑ (Internuclear Distance) | A ²Π | 1.624 Å | cdnsciencepub.com |
| A₀ (Spin-Orbit Constant) | A ²Π | -298.46 cm⁻¹ | nist.gov |
Conclusion
The carbon monosulfide cation, CS⁺, represents a fascinating subject of study at the intersection of chemical physics and astrophysics. While direct experimental observation remains a challenge, extensive theoretical work has provided a robust framework for understanding its electronic structure and spectroscopic properties. The detailed predictions of its potential energy curves and spectroscopic constants serve as an essential guide for future experimental efforts to detect and characterize this fundamental diatomic molecular ion. The potential presence of CS⁺ in interstellar and circumstellar environments underscores its interdisciplinary importance, with its detection promising to unlock new insights into the chemistry of the cosmos.
Formation and Destruction Pathways of Cs⁺
Ionization Mechanisms of Neutral Carbon Monosulfide (CS)
The primary formation route for CS⁺ often begins with the ionization of its neutral precursor, carbon monosulfide (CS). This can occur through several fundamental processes, each with a different energy dependence and cross-section.
Photoionization is a key process in environments exposed to ultraviolet (UV) radiation, such as the interstellar medium and the upper atmospheres of planets. In this process, a photon with energy greater than or equal to the ionization potential of the CS molecule is absorbed, leading to the ejection of an electron and the formation of a CS⁺ ion.
The reaction can be represented as: CS + hν → CS⁺ + e⁻
The efficiency of this process is described by the photoionization cross-section, which is a measure of the probability of an ionization event occurring. Compilations of absolute photoionization cross-sections for various molecules are available, providing essential data for astrophysical and plasma models. nist.govosti.govdtu.dk Theoretical models, such as those based on L² basis sets, are also used to calculate these cross-sections. dtu.dk For instance, analytic fits to photoionization cross-sections for a wide range of atoms and ions are available and are crucial for astrophysical applications. uky.edu
While direct experimental data for the absolute photoionization cross-section of the unstable CS molecule can be challenging to obtain, data for related sulfur-containing compounds like carbon disulfide (CS₂) and carbonyl sulfide (B99878) (OCS) are well-documented. nist.govosti.gov These studies provide insights into the photoionization dynamics of sulfur-bearing species.
In environments with a significant population of energetic electrons, such as plasmas and the solar wind, electron-impact ionization is a dominant formation pathway for CS⁺. This process involves the collision of an electron with a neutral CS molecule, transferring enough energy to ionize it.
The reaction is as follows: CS + e⁻ → CS⁺ + 2e⁻
The cross-section for this reaction is dependent on the kinetic energy of the impacting electron. The National Institute of Standards and Technology (NIST) maintains a database of electron-impact ionization cross-sections for atoms and molecules, which includes data for carbon monosulfide. nist.govnist.gov These databases often rely on a combination of experimental measurements and theoretical models, such as the Binary-Encounter-Bethe (BEB) model. researchgate.netunl.edu Reviews and compilations of experimental data on electron-impact ionization cross-sections for various atoms and diatomic molecules provide a critical evaluation of the available information. aps.orgaps.org
Electron-Impact Ionization Data for CS
| Parameter | Description | Source |
|---|---|---|
| Ionization Threshold | The minimum electron energy required to ionize the CS molecule. | nist.govnist.gov |
| Peak Cross-Section | The maximum value of the ionization cross-section, occurring at a specific electron energy. | nist.govnist.gov |
| Energy Dependence | The variation of the ionization cross-section with the energy of the impacting electron. | researchgate.netaps.orgaps.org |
In many plasma environments, CS⁺ is formed from the dissociation of more complex molecules, with carbon disulfide (CS₂) being a common precursor. The photolysis of CS₂ by UV radiation can lead to the formation of neutral CS, which can then be ionized. nih.govresearchgate.netnih.gov
One of the photodissociation channels of CS₂ is: CS₂ + hν → CS + S
Recent studies have also identified a channel leading to the formation of a carbon atom and a sulfur molecule: CS₂ + hν → C + S₂
In addition to photolysis, the collisional dissociation of CS₂ in a plasma can also produce CS fragments. These fragments are then susceptible to ionization by the mechanisms described above. The presence of CS₂ in various environments, from industrial plasmas to cometary atmospheres, makes its dissociation a significant source of CS and subsequently CS⁺. In some biological contexts, CS₂ is known to bind to proteins and other molecules, though this is distinct from the gas-phase plasma processes. nih.gov
Ion-Molecule Reactions Leading to CS⁺
Ion-molecule reactions are fundamental in shaping the composition of cold, low-density environments like interstellar clouds. These reactions are often very efficient and can proceed even at very low temperatures. Several ion-molecule reactions can lead to the formation of CS⁺.
Charge transfer, also known as charge exchange, is a process where an electron is transferred from a neutral species to an ion. In the context of CS⁺ formation, a key reaction is the charge transfer between a carbon ion (C⁺) and a neutral sulfur atom (S).
C⁺ + S → C + S⁺
However, the reverse reaction, which would be a source of CS⁺, is:
S⁺ + C → S + C⁺
The direction and rate of charge transfer reactions are crucial for determining the abundance of different ions in astrophysical environments. astrochemistry.orguga.edu Databases for charge transfer reactions relevant to astrophysics are being developed to aid in the modeling of these complex environments. uga.edu The reaction C⁺₂ + He → He⁺ + C⁺ + C is another example of a charge transfer reaction studied in the context of the interstellar medium.
The sulfur cation (S⁺) can react with neutral carbon-containing molecules to produce CS⁺. These reactions are particularly important in regions where S⁺ and carbon-chain molecules are abundant.
Examples of such reactions include: S⁺ + CH → CS⁺ + H S⁺ + C₂ → CS⁺ + C
The rates of these reactions are described by their reaction rate constants, which are temperature-dependent. wikipedia.orgyoutube.comlibretexts.orgyoutube.comyoutube.com These rate constants are essential inputs for chemical models of interstellar clouds and other environments. Compilations of rate constants for gas-phase reactions are available from various sources. nist.gov Theoretical methods, such as semiclassical transition state theory, are also employed to calculate these rate constants. researchgate.net The kinetics of such reactions, including the determination of rate constants and reaction orders, are fundamental to understanding the chemical evolution of these systems. youtube.comlibretexts.orgyoutube.comyoutube.comictp.it In some photocatalytic reactions, single-electron transfer (SET) processes, which are a form of charge transfer, play a crucial role and are studied in detail to understand reaction mechanisms and kinetics. acs.org
Key Ion-Molecule Reactions for CS⁺ Formation
| Reaction | Type | Significance | Source |
|---|---|---|---|
| S⁺ + C → S + C⁺ | Charge Transfer | Can influence the balance of S⁺ and C⁺, indirectly affecting CS⁺ chemistry. | astrochemistry.orguga.edu |
| S⁺ + CH → CS⁺ + H | Ion-Molecule Reaction | A direct pathway to CS⁺ formation in environments with CH. | nist.govresearchgate.net |
| S⁺ + C₂ → CS⁺ + C | Ion-Molecule Reaction | Another direct formation route for CS⁺ involving a simple carbon molecule. | nist.govresearchgate.net |
Role of Cs⁺ in Astrochemistry and Interstellar Chemical Networks
CS⁺ as a Key Species in Interstellar Sulfur Chemistry
The chemistry of sulfur in the interstellar medium (ISM) presents a long-standing puzzle for astrophysicists. aanda.org While sulfur is a relatively abundant element, observations of sulfur-bearing molecules in dense molecular clouds consistently fall short of predicting their presence based on the cosmic abundance of sulfur. aanda.orgarxiv.org This "sulfur depletion problem" highlights the need for a comprehensive understanding of the chemical pathways involving sulfur-containing species. aanda.orgnih.gov
Within this complex chemical landscape, CS⁺ emerges as a key intermediary. Its formation and destruction pathways are intrinsically linked to the abundances of other crucial sulfur-bearing molecules, most notably carbon monosulfide (CS) and the thioformyl (B1219250) ion (HCS⁺). nih.govaanda.org The chemistry of CS in interstellar clouds is closely intertwined with that of HCS⁺ and involves reactions that are still being studied to reduce large uncertainties. aanda.org
The formation of CS⁺ itself is primarily driven by ion-neutral reactions. In environments with a high ionization fraction, such as very young molecular clouds, the dominant pathway involves the reaction of the sulfur ion (S⁺) with neutral carbon-containing molecules like CH and C₂. aanda.org
The significance of CS⁺ extends beyond its role as a chemical intermediate. Its presence and abundance can serve as a diagnostic tool for the physical conditions within interstellar clouds, including the ionization fraction and the stage of cloud evolution. aanda.org Furthermore, understanding the chemistry of CS⁺ is essential for accurately interpreting observations of CS, a widely used tracer of gas density in our own and other galaxies. arxiv.orgaanda.orgaanda.org
Modeling of CS⁺ Abundances in Interstellar Clouds
Astrochemical models are indispensable tools for simulating the complex web of reactions that occur in interstellar clouds. These models aim to predict the abundances of various molecular species, including CS⁺, under different physical conditions.
Very Young Molecular Clouds
In the nascent stages of molecular cloud formation, the gas retains a high degree of ionization from the preceding diffuse phase. aanda.org In these very young molecular clouds, sulfur is predominantly in its ionized atomic form (S⁺). aanda.org This ionized sulfur plays a controlling role in the subsequent sulfur chemistry. The formation of CS⁺ in these environments is initiated by reactions between S⁺ and neutral carbon-bearing species such as CH and C₂. aanda.org Subsequently, CS⁺ can react with molecular hydrogen (H₂) to form HCS⁺, which then produces CS through dissociative recombination. aanda.org
Dense Molecular Clouds
As molecular clouds evolve and become denser, the ionization fraction decreases significantly, and neutral atomic sulfur becomes the dominant form. aanda.org In these more evolved, dense molecular clouds, the chemical pathways leading to CS and CS⁺ shift. While the dissociative recombination of HCS⁺ still contributes to the CS abundance, HCS⁺ itself is now primarily formed from CS, either directly through reaction with H₃⁺ or indirectly via the reaction of CS with H⁺ to form CS⁺, which then reacts with H₂. aanda.org The primary formation routes for CS in these dense regions are neutral-neutral reactions, such as S + CH and S + C₂. aanda.org
Photon-Dominated Regions (PDRs)
Photon-dominated regions, or PDRs, are areas of the interstellar medium where far-ultraviolet (FUV) radiation from nearby massive stars significantly influences the chemistry and heating of the gas. oup.comumd.eduwikipedia.org In these regions, the ionization of low ionization-potential atoms like carbon and sulfur is a key process. umd.edu The abundance of CS⁺ is expected to be enhanced in the outer, more irradiated layers of PDRs where FUV photons can readily ionize both atomic sulfur and carbon-bearing molecules. Deeper within the PDR, as the FUV radiation is attenuated, the abundance of CS⁺ decreases as neutral species become more prevalent. oup.com
Discrepancies between Models and Observations of Sulfur Chemistry
A persistent challenge in astrochemistry is the significant discrepancy between the predicted abundances of sulfur-bearing molecules from chemical models and the values derived from astronomical observations. aanda.orgaanda.orgaanda.orgacs.org This "sulfur problem" is particularly pronounced in dense molecular clouds, where the observed abundances of species like CS, SO, and H₂S are often orders of magnitude lower than what models predict, assuming a cosmic sulfur abundance. aanda.orgarxiv.orgaanda.orgaanda.org
Several factors are thought to contribute to this discrepancy:
Incomplete Chemical Networks: The reaction rates and branching ratios for many key reactions in sulfur chemistry are still uncertain or have not been experimentally measured at the low temperatures characteristic of interstellar clouds. aanda.org This introduces significant uncertainty into the model predictions.
Sulfur Depletion: It is widely believed that a significant fraction of sulfur is depleted from the gas phase and locked onto the surfaces of dust grains, likely in the form of ices such as hydrogen sulfide (B99878) (H₂S) or organo-sulfur compounds. nih.govaanda.orgaanda.org However, the exact mechanisms and extent of this depletion are not well understood. aanda.orgaanda.org
Model Assumptions: The physical and chemical assumptions used in astrochemical models, such as the cosmic ray ionization rate and the initial elemental abundances, can have a profound impact on the predicted molecular abundances. aanda.org
The overestimation of the CS abundance in many models is a prime example of this issue. arxiv.orgaanda.orgaanda.org While some proposed solutions, such as an increased destruction rate of CS through reaction with atomic oxygen, have been investigated, they have not fully resolved the discrepancy. aanda.orgaanda.org Furthermore, simply reducing the abundance of CS in models to match observations can exacerbate the disagreement for other species like HCS⁺, whose abundance is often underpredicted by models. aanda.org This highlights the interconnectedness of the sulfur chemical network and the challenge of simultaneously reproducing the observed abundances of multiple sulfur-bearing molecules. aanda.orgaanda.orgarxiv.org
Resolving these discrepancies will require a concerted effort involving new laboratory experiments to measure key reaction rates, more sophisticated astrochemical models that incorporate grain-surface chemistry and varying physical conditions, and further observational constraints from next-generation telescopes. aanda.org
CS⁺ in Molecular Growth and Complex Organic Molecule Formation
In the frigid environment of interstellar clouds, with temperatures as low as 10 Kelvin, chemical reactions with activation energy barriers are exceedingly slow. Consequently, the chemistry is dominated by barrierless reactions, particularly those between ions and neutral molecules. As a cation, CS⁺ is highly reactive and participates in rapid ion-molecule reactions that are a key engine for molecular growth and the eventual formation of Complex Organic Molecules (COMs), which are loosely defined as molecules containing six or more atoms.
The principal role of CS⁺ in molecular growth is to act as an initiator or an intermediate in reaction sequences that build larger, more complex sulfur-bearing molecules. While specific reaction pathways involving CS⁺ are not as extensively characterized as those for more abundant ions like C⁺ or HCO⁺, its contribution can be understood through the general principles of interstellar chemistry.
Initiation of Organosulfur Chemistry:
CS⁺ is primarily formed through the ionization of neutral CS, either by cosmic rays or by the interstellar ultraviolet radiation field. Once formed, it can readily react with some of the most abundant neutral molecules in molecular clouds, such as molecular hydrogen (H₂), water (H₂O), methane (B114726) (CH₄), and ammonia (B1221849) (NH₃).
A critical initial step in building complexity is the reaction with H₂, the most abundant molecule in the universe. This reaction can lead to the formation of protonated carbon monosulfide (HCS⁺) or its isomer, HSC⁺.
CS⁺ + H₂ → HCS⁺ + H
This reaction is significant because it introduces hydrogen into the sulfur-bearing ion, a crucial step towards forming saturated and more complex organic species. The resulting HCS⁺ is itself a reactive ion that can participate in further reactions.
Pathways to Larger Molecules:
Following its formation, HCS⁺ and any remaining CS⁺ can react with simple hydrocarbons, which are prevalent in molecular clouds. For instance, reactions with methane (CH₄) or acetylene (B1199291) (C₂H₂) can lead to the incorporation of more carbon atoms, lengthening the carbon chain of the ion. These reactions are typically fast and lead to the formation of larger organosulfur ions. While specific laboratory or observational data for these reactions are sparse, plausible pathways can be proposed based on known ion-molecule chemistry.
For example, a reaction between CS⁺ and methane could proceed as follows:
CS⁺ + CH₄ → H₂CS⁺ + CH₂ CS⁺ + CH₄ → HCS⁺ + CH₃
These reactions create new, larger ions that can continue to react and grow. Subsequent reactions with other abundant species like water or ammonia can introduce oxygen and nitrogen into these growing molecular ions, further increasing their complexity.
Formation of Neutral Complex Molecules:
The chain of ion-molecule reactions produces a variety of larger, positively charged molecules. The final step in the gas-phase formation of neutral COMs is typically dissociative recombination. In this process, a positive molecular ion captures a free electron. The resulting neutral molecule is in a highly energetic state and rapidly fragments, often producing stable, neutral organic molecules.
For instance, a larger ion formed from a sequence of reactions initiated by CS⁺, such as CH₃SCH₂⁺, could undergo dissociative recombination:
CH₃SCH₂⁺ + e⁻ → CH₃SCH + H CH₃SCH₂⁺ + e⁻ → H₂CS + CH₃
Through sequences like these, the initial simple CS⁺ ion contributes to the rich chemical inventory of the interstellar medium, including the building blocks for prebiotic molecules.
Research Findings:
Detailed studies on the chemistry of neutral CS are abundant, with projects like the "Gas phase Elemental abundances in Molecular cloudS (GEMS)" providing significant insights into its formation and destruction pathways. aanda.orgacs.orgcore.ac.uk However, chemical models often struggle to fully account for the observed abundances of CS, suggesting that some aspects of sulfur chemistry, potentially involving ions like CS⁺, are not yet completely understood. aanda.orgacs.orgcore.ac.uk
While direct experimental data on the specific reactions of CS⁺ leading to COMs is limited, the general framework of ion-molecule chemistry strongly supports its role as a key intermediate. The high reactivity of ions in the cold ISM ensures that species like CS⁺ are efficiently incorporated into the chemical networks that drive molecular complexity. Future research, combining laboratory experiments, theoretical calculations, and advanced astronomical observations, will be necessary to fully elucidate the specific reaction pathways and quantify the importance of CS⁺ in the synthesis of complex organosulfur molecules in space.
Advanced Research Topics and Future Directions for Cs⁺ Studies
High-Resolution Spectroscopy and Perturbation Analysis of CS⁺
High-resolution spectroscopy is a cornerstone of research into the carbon monosulfide cation, providing detailed insights into its electronic and rovibrational structure. The A²Πi–X²Σ⁺ electronic transition of CS⁺ has been a particular focus of study. researchgate.net
Researchers have employed techniques like optical heterodyne velocity modulation absorption spectroscopy to record and analyze the spectrum of the CS⁺ cation. This method, combined with optical heterodyne concentration modulation absorption spectroscopy, allows for the clear identification and extraction of CS⁺ spectral lines that are blended with those of the neutral CS molecule. researchgate.net For instance, a study of the (2, 1) band in the A²Πi–X²Σ⁺ system resulted in the assignment of 182 spectral lines, leading to improved molecular constants for the upper A²Πi (υ = 2) state through nonlinear least-squares fitting. researchgate.net
Furthermore, the (1, 0) band of the same transition has been measured at Doppler-limited resolution using differential velocity modulation detection with a near-infrared Ti:sapphire laser. researchgate.net A critical aspect of these high-resolution studies is the analysis of perturbations. The v=1 upper state of the A²Πi electronic state is known to be perturbed by the v=10 level of the ground X²Σ⁺ state. A deperturbation analysis, incorporating over 300 rotational lines, was conducted to derive accurate spectroscopic parameters for both the ground and upper states. researchgate.net
Local perturbations in other vibrational levels, such as the A²Πi (υ = 5) state, have also been quantitatively studied, highlighting the complexity of the CS⁺ spectrum and the necessity of detailed perturbation analysis for accurate molecular constant determination. researchgate.net
Table 1: Investigated Spectroscopic Transitions and Techniques for CS⁺
| Electronic Transition | Vibrational Band | Spectroscopic Technique | Key Findings |
|---|---|---|---|
| A²Πi–X²Σ⁺ | (2, 1) | Optical heterodyne velocity modulation absorption spectroscopy | Assignment of 182 spectral lines; improved molecular constants for the A²Πi (υ = 2) state. researchgate.net |
| A²Πi–X²Σ⁺ | (1, 0) | Differential velocity modulation detection with Ti:sapphire laser | Deperturbation analysis of the interaction between the A²Πi (v=1) and X²Σ⁺ (v=10) states. researchgate.net |
| A²Πi–X²Σ⁺ | Various | Fourier transform spectroscopy | Measurement of the electronic spectrum. researchgate.net |
Advanced Quantum Chemical Methods for Precise Spectroscopic Data
To complement and guide experimental studies, advanced quantum chemical methods are being increasingly employed to predict and refine the spectroscopic data of CS⁺ and similar molecular ions. These computational approaches offer a powerful means to understand the intricate details of molecular structure and spectra. nih.govrsc.org
One prominent approach involves the use of high-level ab initio quartic force fields (QFFs). nih.gov These methods can provide highly accurate spectroscopic data for electronically excited states. For example, QFFs based on equation-of-motion ionization potential (EOM-IP) coupled-cluster theory, in conjunction with complete basis set extrapolations and core correlation corrections, have been explored for small molecular radical cations. nih.gov The calculated force constants are then used in second-order vibrational and rotational perturbation theory (VPT2) to generate a comprehensive set of spectroscopic data. nih.gov For validation, results from VPT2 are often compared with those from (ro)vibrational variational configuration interaction (VCI) calculations. nih.gov
The development of sophisticated quantum-chemistry methodologies rooted in wave-function theory (WFT) is particularly promising. cecam.org WFT offers a systematic way to approach the exact solution of the many-electron Schrödinger equation. Methods like Møller-Plesset perturbation theory and the coupled-cluster approach explicitly account for electron correlation effects, leading to more accurate predictions than single-electron mean-field models. cecam.org The implementation of these methods for condensed matter systems, including the coupled-cluster approach with singles, doubles, and perturbative triples (CCSD(T)), is becoming more widespread in mainstream computational platforms. cecam.org
These advanced computational techniques are crucial for interpreting complex experimental spectra, especially in cases of strong perturbations, and for predicting the spectra of species that are difficult to study experimentally. nih.govnih.gov
Experimental Verification of Reaction Rate Constants at Low Temperatures
The chemical behavior of CS⁺ in cold interstellar environments is governed by the rates of its formation and destruction reactions. Experimental verification of these reaction rate constants at low temperatures is therefore essential for accurate astrochemical modeling. nih.gov
A significant challenge in this area is that extrapolating rate constants from higher temperature measurements to the low temperatures typical of astrochemical environments can be highly inaccurate, sometimes by orders of magnitude. nih.gov This discrepancy can arise from changes in the reaction mechanism at low temperatures, such as the onset of quantum mechanical tunneling. nih.gov
To address this, experimental techniques like the pulsed Laval nozzle apparatus combined with pulsed laser photolysis for radical production and laser-induced fluorescence for detection are employed. nih.gov These methods allow for the direct measurement of reaction rate coefficients in the temperature range relevant to interstellar clouds. For instance, studies on the reaction of the cyano radical (CN) with formaldehyde (B43269) (CH₂O) have shown a strong negative temperature dependence, with the rate coefficient increasing significantly at lower temperatures. nih.gov
Such experimental data are crucial for validating and refining the potential energy surfaces used in theoretical calculations of reaction rates. nih.gov The interplay between low-temperature experiments and reaction rate theory, often employing Master Equation solvers, is vital for developing reliable kinetic data for astrochemical models. nih.govnasa.gov
Table 2: Key Aspects of Low-Temperature Reaction Rate Studies
| Experimental Technique | Theoretical Approach | Key Objective | Relevance to CS⁺ |
|---|---|---|---|
| Pulsed Laval nozzle apparatus with PLP-LIF | Master Equation Solver for Multi-Energy well Reactions (MESMER) | Determine rate coefficients at low temperatures (e.g., 32-103 K). nih.gov | Provides a framework for studying CS⁺ reactions in similar environments. |
| Continuous supersonic flow reactor with PLP-VUV LIF | Ring Polymer Molecular Dynamics (RPMD) | Measure and calculate thermal rate constants for barrierless reactions. nih.gov | Applicable to understanding the formation and destruction pathways of CS⁺. |
Development of Comprehensive Astrochemical Models Incorporating CS⁺ Chemistry
The data obtained from spectroscopic and kinetic studies of CS⁺ are critical inputs for the development of comprehensive astrochemical models. These models aim to simulate the chemical evolution of interstellar clouds, protoplanetary disks, and other astrophysical environments.
The inclusion of a detailed chemical network for sulfur-bearing species, including CS⁺, is essential for accurately predicting their abundances and understanding the role of sulfur in the cosmos. The formation of CS⁺ in interstellar environments is thought to occur through various pathways, including the photoionization of neutral CS by energetic photons. researchgate.net
Accurate molecular data, such as spectroscopic constants and reaction rate coefficients, are fundamental to the reliability of these models. For example, the rate coefficients for reactions involving CS⁺, determined through low-temperature experiments and theoretical calculations, directly influence the predicted abundance of CS⁺ and other related molecules.
Future astrochemical models will need to incorporate an increasingly complex network of reactions and be benchmarked against observational data from a wide range of astrophysical sources. This will require a continuous interplay between laboratory astrophysics, theoretical chemistry, and observational astronomy.
Exploration of CS⁺ in Diverse Astrophysical Environments
The carbon monosulfide cation has been observed in various astrophysical environments, and future research will undoubtedly expand the range of its detection. researchgate.net As a relatively simple and light molecule, its spectral signatures can serve as valuable probes of the physical and chemical conditions in these regions.
The exploration of CS⁺ in a wider variety of astrophysical settings, from diffuse interstellar clouds to the denser regions of star formation and even the atmospheres of comets and exoplanets, will provide crucial tests for our understanding of interstellar chemistry. The presence and abundance of CS⁺ can provide insights into the local radiation field, the degree of ionization, and the elemental abundance of sulfur.
High-sensitivity observations with next-generation telescopes, at both radio and optical/infrared wavelengths, will be key to mapping the distribution of CS⁺ and correlating its presence with other molecular species. This will allow for a more complete picture of the chemical processes at play in the vast and varied environments of our universe.
Q & A
Q. What experimental methods are used to synthesize carbon monosulfide (CS) and confirm its ionic structure?
Methodological Answer:
- Synthesis : CS can be synthesized via the reaction of carbon disulfide (CS₂) with ozone (O₃) under controlled conditions .
- Structural Confirmation :
- Spectroscopy : Employ UV-Vis or infrared spectroscopy to identify CS-specific vibrational modes (e.g., C–S stretching frequencies) .
- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to detect the molecular ion peak (m/z ≈ 44 for CS⁺) and isotopic patterns.
- X-ray Crystallography : For crystalline derivatives, analyze bond lengths and angles to confirm the linear geometry of CS .
Q. How is the electronic structure of carbon monosulfide determined, and what are its key properties?
Methodological Answer:
- Computational Modeling : Apply density functional theory (DFT) to calculate bond order, ionization potential, and electron affinity. Theoretical studies predict CS has a triple bond (σ + 2π) with a bond length of ~1.54 Å .
- Photoelectron Spectroscopy : Measure ionization energies to validate theoretical predictions of electron configuration.
- Key Properties :
Q. What spectroscopic techniques are used to detect carbon monosulfide in astrophysical environments?
Methodological Answer:
- Rotational Spectroscopy : Analyze microwave spectra to identify rotational transitions (e.g., J = 1→0) in interstellar clouds.
- Photodissociation Cross-Section Measurements : Use synchrotron radiation to quantify CS dissociation thresholds (e.g., 90–120 nm range) for modeling astrochemical pathways .
- Database Cross-Referencing : Compare observed spectral lines with the Leiden Photodissociation Database to confirm CS abundance in hot molecular cores .
Q. How do researchers differentiate carbon monosulfide from similar sulfur-carbon compounds (e.g., CS₂, C₃S)?
Methodological Answer:
- Isotopic Labeling : Introduce ¹³C or ³⁴S isotopes to track molecular fragmentation patterns in mass spectrometry.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Separate volatile sulfur-carbon species based on retention times and mass-to-charge ratios.
- Vibrational Mode Analysis : Compare IR-active modes (e.g., CS has a distinct asymmetric stretch at ~1280 cm⁻¹ vs. CS₂ at ~1520 cm⁻¹) .
Q. What are the challenges in stabilizing carbon monosulfide for laboratory studies?
Methodological Answer:
- Inert Atmosphere : Conduct reactions under argon or nitrogen to prevent oxidation or hydrolysis.
- Cryogenic Trapping : Use liquid helium-cooled matrices to isolate CS in solid-phase studies.
- Reactivity Mitigation : Avoid exposure to electrophiles (e.g., O₂, H₂O) by employing Schlenk-line techniques .
Advanced Research Questions
Q. How can computational models resolve contradictions between predicted and observed spectral data for CS⁺?
Methodological Answer:
- Ab Initio Calculations : Refine potential energy surfaces using coupled-cluster theory (CCSD(T)) to improve transition dipole moment accuracy.
- Broadening Parameter Estimation : Compare CS with CO/CO₂ broadening data when experimental values are unavailable .
- Validation : Cross-check computed line strengths with cavity ring-down spectroscopy experiments .
Q. What methodologies enable the study of semiconductor-to-metal phase transitions in carbon monosulfide nanostructures?
Methodological Answer:
-
Strain Engineering : Apply uniaxial tensile strain (5–10%) via substrate mismatch or mechanical stretching to induce phase transitions .
-
Characterization Techniques :
- Raman Spectroscopy : Monitor phonon mode shifts under strain.
- Electrical Transport Measurements : Use four-probe setups to track conductivity changes.
-
Data Table :
Strain (%) Conductivity (S/cm) Phase Type 0 10⁻⁵ Semiconductor 7 10³ Metallic Source: Theoretical predictions from DFT studies .
Q. How do researchers address the lack of experimental broadening parameters for CS in high-resolution spectroscopy?
Methodological Answer:
- Analogous Compound Analysis : Extrapolate N₂- and O₂-broadening coefficients from CO/CO₂ data .
- Machine Learning : Train models on existing HITRAN data to predict CS broadening behavior.
- Collaborative Campaigns : Coordinate with synchrotron facilities to collect pressure-broadened spectra at varying temperatures .
Q. What role does carbon monosulfide play in interstellar chemistry, and how is its reactivity modeled?
Methodological Answer:
- Kinetic Modeling : Incorporate CS photodissociation rates (σ ~10⁻¹⁷ cm²) into astrochemical networks like KIDA or UMIST .
- Ion-Molecule Reactions : Study CS⁺ reactivity with H₂ or CO using ion-trap mass spectrometers to simulate interstellar conditions.
- Observational Astronomy : Use ALMA or JWST to map CS emission lines in protoplanetary disks .
Q. What advanced synthesis routes can yield carbon monosulfide with controlled charge states (e.g., CS⁺ vs. CS⁻)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
